DL-Aspartic-2,3,3-d3 Acid
Overview
Description
DL-Aspartic-2,3,3-d3 Acid is a deuterated form of DL-Aspartic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties. The molecular formula of this compound is HO2CCD2CD(NH2)CO2H, and it has a molecular weight of 136.12 .
Scientific Research Applications
DL-Aspartic-2,3,3-d3 Acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of aspartic acid.
Biology: Studied for its role in metabolic pathways and neurotransmission.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
Target of Action
DL-Aspartic Acid-d3, also known as DL-Aspartic-2,3,3-d3 Acid, is a deuterium-labeled form of DL-Aspartic acid . It is primarily used as an internal standard for the quantification of aspartic acid . Aspartic acid is a proteinogenic amino acid, meaning it is used in the body to build proteins .
Mode of Action
It is known that it is used as an internal standard for the quantification of aspartic acid by gc- or lc-ms . This means it is used in analytical chemistry to ensure the accuracy and consistency of measurements when determining the concentration of aspartic acid in a sample .
Biochemical Pathways
DL-Aspartic Acid-d3 is involved in the same biochemical pathways as aspartic acid. Aspartic acid plays a crucial role in the citric acid cycle, or Krebs cycle, which is the series of chemical reactions used by all aerobic organisms to generate energy . It also plays an important role in transamination, where it donates an amino group to a keto acid to form new amino acids .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of DL-Aspartic Acid-d3’s action is the accurate quantification of aspartic acid in a sample . This can be crucial in various fields of research and medicine, including metabolic studies, nutrition research, and disease diagnosis .
Action Environment
The action of DL-Aspartic Acid-d3 can be influenced by various environmental factors. For instance, the accuracy of measurements can be affected by the sample’s matrix, the presence of interfering substances, and the conditions of the analytical procedure . Furthermore, the stability of DL-Aspartic Acid-d3 can be affected by factors such as temperature, light, and moisture .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
DL-Aspartic acid-d3, as a deuterium-labeled form of L-Aspartic acid, shares similar biochemical properties with its non-labeled counterpart. L-Aspartic acid is an amino acid that plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins and nucleotides, gluconeogenesis, neurotransmission, and is a substrate for the synthesis of proteins, asparagine, arginine, and nucleotides .
Cellular Effects
DL-Aspartic acid-d3, like L-Aspartic acid, can influence various cellular processes. L-Aspartic acid has been shown to affect growth performance, inflammation, and the microbial community in young pigs . It is also associated with neurogenesis and the endocrine system . These effects could potentially be influenced by DL-Aspartic acid-d3 due to its structural similarity.
Molecular Mechanism
The molecular mechanism of DL-Aspartic acid-d3 is likely to be similar to that of L-Aspartic acid. L-Aspartic acid is involved in various molecular interactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The deuterium labeling in DL-Aspartic acid-d3 could potentially affect these interactions and the overall mechanism of action.
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of L-Aspartic acid have been investigated . Similar studies could be conducted for DL-Aspartic acid-d3 to understand its temporal effects.
Dosage Effects in Animal Models
Studies on D-Aspartic acid have shown that it affects hormone production and gametogenesis in vertebrate animal models . Similar studies could be conducted for DL-Aspartic acid-d3 to understand its dosage effects.
Metabolic Pathways
DL-Aspartic acid-d3 is likely to be involved in similar metabolic pathways as L-Aspartic acid. L-Aspartic acid is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It may also be converted to asparagine, in a potentially competing reaction .
Transport and Distribution
L-Aspartic acid is known to be transported via the aspartate–glutamate carrier to the cytosol where it is used in various metabolic processes .
Subcellular Localization
D-Aspartic acid has been found in the cytoplasm of Leydig and germ cells, especially around regions that were rich in elongated spermatids . Similar studies could be conducted for DL-Aspartic acid-d3 to understand its subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Aspartic-2,3,3-d3 Acid can be synthesized through the deuteration of DL-Aspartic Acid. The process involves the exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. The reaction typically requires a deuterium source such as deuterium oxide (D2O) and a catalyst to facilitate the exchange.
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas or deuterated solvents. The reaction conditions are optimized to achieve high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: DL-Aspartic-2,3,3-d3 Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaloacetic acid.
Reduction: Reduction reactions can convert it into aspartate derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.
Major Products:
Oxidation: Oxaloacetic acid.
Reduction: Aspartate derivatives.
Substitution: Amides or esters of aspartic acid.
Comparison with Similar Compounds
DL-Aspartic-2,3,3-d3 Acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Aspartic Acid-2,3,3-d3: A deuterated form of L-Aspartic Acid.
DL-Aspartic Acid-1-13C: A carbon-13 labeled form of DL-Aspartic Acid.
L-Aspartic Acid-4-13C: Another carbon-13 labeled variant of L-Aspartic Acid.
DL-Malic Acid-2,3,3-d3: A deuterated form of DL-Malic Acid.
These compounds are used in various research applications, but this compound is particularly valuable for studies involving deuterium isotope effects and metabolic tracing.
Properties
IUPAC Name |
2-amino-2,3,3-trideuteriobutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i1D2,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-FUDHJZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677377 | |
Record name | (2,3,3-~2~H_3_)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14341-75-4 | |
Record name | (2,3,3-~2~H_3_)Aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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